molecular formula C15H24N2O2S B4626913 N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide

N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide

Cat. No. B4626913
M. Wt: 296.4 g/mol
InChI Key: PKJOYNVXWQEXFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine and thiophene derivatives often involves condensation reactions, cyclization, and nucleophilic substitution steps. For instance, compounds with a morpholine ring and an indazole carboxamide moiety have been synthesized by condensing isocyanato compounds with morpholino-indazol-3-amine, prepared from difluorobenzonitrile via amination with morpholine followed by cyclization with hydrazine hydrate (Ji et al., 2018). Similar methodologies are likely applicable to the synthesis of N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide.

Molecular Structure Analysis

The molecular structure of morpholine and thiophene derivatives is characterized by X-ray crystallography, revealing details about their crystalline forms and molecular geometry. For example, the crystal structure of a morpholino-indazole derivative was determined to belong to the monoclinic system, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule (Lu et al., 2017).

Scientific Research Applications

Synthesis of Biodegradable Polyesteramides

Polyesteramides with pendant functional groups are synthesized through ring-opening copolymerization, involving morpholine derivatives. This process is significant for developing materials with specific mechanical and degradation properties, useful in medical and environmental applications (Veld, Dijkstra, & Feijen, 1992).

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives, including morpholinothiocarbonyl benzamide and its cobalt (III) complexes, have been synthesized and characterized for antifungal activities. These compounds show promising results against pathogens responsible for significant plant diseases, indicating potential in agricultural applications (Zhou Weiqun et al., 2005).

Anti-anoxic Activity

Synthesis of 2-aminothiazoles and 2-thiazolecarboxamides, incorporating a morpholinyl group, demonstrated potent anti-anoxic activity. This research provides a foundation for developing new cerebral protective agents (Ohkubo et al., 1995).

Cancer Cell Line Inhibition

3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, synthesized through condensation reactions involving morpholine, showed significant inhibition on the proliferation of cancer cell lines. This discovery is crucial for the development of new chemotherapeutic agents (Lu et al., 2017).

Conversion of Amino Alcohols into Morpholines

A methodology utilizing sulfinamides as amine protecting groups enables the conversion of 1,2-amino alcohols into morpholines, demonstrating an efficient approach for synthesizing morpholine derivatives, which are important in pharmaceutical development (Fritz et al., 2011).

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-2-4-14-11-13(12-20-14)15(18)16-5-3-6-17-7-9-19-10-8-17/h11-12H,2-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJOYNVXWQEXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(morpholin-4-yl)propyl]-5-propylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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